molecular formula C10H9N5O2 B5555530 4-amino-N'-benzylidene-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-benzylidene-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5555530
M. Wt: 231.21 g/mol
InChI Key: AAPZUQHRDJSELT-WUXMJOGZSA-N
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Description

4-amino-N'-benzylidene-1,2,5-oxadiazole-3-carbohydrazide, commonly known as ABOC, is a chemical compound that has been extensively studied for its various biological and pharmacological properties. This molecule is a member of the oxadiazole family, which is known for its diverse range of biological activities. ABOC has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity

4-amino-N'-benzylidene-1,2,5-oxadiazole-3-carbohydrazide derivatives are part of a broader class of compounds that have garnered interest due to their diverse biological activities. These compounds are synthesized through various chemical reactions, often starting from basic organic acids or hydrazides, and converted into the desired oxadiazole derivatives. The synthesis processes involve esterification, hydrazinolysis, and cyclization reactions, with the structures of the synthesized compounds confirmed by techniques such as TLC, IR, NMR, and mass spectroscopy.

These compounds have been extensively studied for their biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antimicrobial activities. For instance, the synthesis and evaluation of their antibacterial activity have shown that certain derivatives exhibit significant action against pathogenic bacteria. Similarly, some oxadiazole derivatives have demonstrated potent anti-inflammatory and antitumor activities, indicating their potential as therapeutic agents. The antimicrobial evaluation of these compounds has also highlighted their effectiveness against various microorganisms, further underscoring their importance in scientific research and potential pharmaceutical applications.

References

  • H. Khalid et al., 2016 detailed the synthesis and antibacterial study of N-substituted derivatives, elucidating the compound's moderate to significant activity against bacteria.
  • M. M. El Sadek et al., 2014 reported on the antioxidant and antitumor activities of new synthesized aromatic C-nucleoside derivatives, highlighting the potent activity of carbohydrazide derivatives.
  • Manisha Dhondising Rajput et al., 2020 evaluated the anti-inflammatory activity of N-substituted-1,3,4-oxadiazole derivatives, demonstrating significant anti-inflammatory effects comparable to standard treatments.

properties

IUPAC Name

4-amino-N-[(E)-benzylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c11-9-8(14-17-15-9)10(16)13-12-6-7-4-2-1-3-5-7/h1-6H,(H2,11,15)(H,13,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZUQHRDJSELT-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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